N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-25-17-11-9-15(10-12-17)21(24)22-14-18(23(2)3)20-13-16-7-5-6-8-19(16)26-20/h5-13,18H,4,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXCASKMIVYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-(1-benzofuran-2-yl)ethanamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives, secondary amines, and various substituted benzamides .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its anti-tumor properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared below with analogous derivatives:
Key Structural Comparisons
- Benzofuran vs. Quinoline/Thiophene/Pyridine: The benzofuran core in the target compound provides an oxygen-containing aromatic system, contrasting with SzR-105’s nitrogen-rich quinoline or Enamine Ltd’s sulfur-containing thiophene. These differences influence electronic properties and target interactions. For instance, quinoline derivatives like SzR-105 are associated with neuroactivity due to their ability to cross the blood-brain barrier , while thiophene-containing compounds may exhibit agrochemical utility .
- Dimethylaminoethyl Group: Present in both the target compound and Enamine Ltd’s pyridine carboxamide, this group enhances solubility and may facilitate salt formation (e.g., hydrochloride in SzR-105). Its absence in etobenzanid and the sulfonyl derivative highlights its role in modulating pharmacokinetics .
- 4-Ethoxybenzamide vs. Substituted Benzamides: The 4-ethoxy group in the target compound and N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide contrasts with etobenzanid’s ethoxymethoxy substituent.
Functional Implications
- Agrochemical vs. Pharmaceutical Use: Etobenzanid and the chloropyridine sulfonyl derivative are pesticides, emphasizing the role of halogenation and bulky substituents in agrochemical activity. In contrast, SzR-105’s dimethylaminopropyl group aligns with CNS-targeted drugs .
- H-Bonding and Solubility: The target compound’s ethoxy and dimethylamino groups likely increase H-bond acceptor count (similar to ’s compound with 4 H-bond acceptors), enhancing solubility compared to purely aromatic analogs .
Research Findings and Inferences
- Benzofuran’s Role : Benzofuran’s planar structure may facilitate π-π stacking in biological targets, a property absent in thiophene or pyridine analogs.
- Ethoxy vs. Ethoxymethoxy : Etobenzanid’s ethoxymethoxy group offers metabolic stability but reduces lipophilicity compared to the target’s simpler ethoxy group .
- Molecular Weight Trends : Most analogs fall within 300–400 g/mol, suggesting the target compound may occupy a similar range, optimizing bioavailability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide, and how do reaction conditions affect yield?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the preparation of the benzofuran and dimethylaminoethyl moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent optimization : Dichloromethane or DMF under reflux conditions (60–100°C) improves solubility and reaction kinetics .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol ensures high purity (>95%) .
- Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are vital to minimize byproducts like unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzofuran and dimethylaminoethyl groups. Key signals include aromatic protons (δ 6.8–7.9 ppm) and dimethylamino N-CH₃ (δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 424.2125 [M+H]⁺) validates molecular formula (C₂₂H₂₅N₂O₃) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzamide core and confirms bond angles .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., IC₅₀ values via fluorescence-based assays) or receptor binding (radioligand displacement assays for GPCRs) .
- Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rodent plasma) and tissue distribution via LC-MS/MS to identify bioavailability issues .
- Metabolite identification : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to detect rapid metabolic degradation .
- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values, accounting for protein binding .
Q. How can computational methods improve the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors) and identify critical hydrogen bonds/π-π stacking .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity using descriptors like logP and polar surface area .
- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with prolonged binding .
Q. What experimental approaches address conflicting data on the compound’s metabolic stability?
- Methodological Answer :
- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation pathways .
- Isotope labeling : Synthesize a deuterated analog to track metabolic hotspots via ²H NMR or mass spectrometry .
- Cryo-EM studies : Visualize interactions with metabolizing enzymes (e.g., CYP3A4) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
